Cas no 127406-79-5 (4-(2-Methylthiazol-4-yl)benzonitrile)
4-(2-Methylthiazol-4-yl)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-(4-Cyanophenyl)-2-methylthiazole
- 4-(2-METHYL-1,3-THIAZOL-4-YL)BENZONITRILE
- 4-(2-Methylthiazol-4-yl)benzonitrile
- Benzonitrile,4-(2-methyl-4-thiazolyl)-
- AC1LEQH6
- ACMC-20msfj
- AQ-776
- Maybridge3_006920
- SureCN204007
- MLS000859285
- SCHEMBL204007
- SMR000461162
- IDI1_018307
- FOKBMJMDQCPNJI-UHFFFAOYSA-N
- 4-(2-methyl-1,3-thiazol-4-yl)benznitrile
- AB00649149-07
- HMS2788O18
- CS-0316561
- 4-(4-Cyanophenyl)-2-methylthiazole, 97%, AldrichCPR
- Benzonitrile, 4-(2-methyl-4-thiazolyl)-
- AQ-776/42801126
- AKOS008946064
- MFCD01765038
- HMS1450K12
- DTXSID10352002
- CFA40679
- 4-(2-Methylthiazol-4-yl)-benzonitrile
- CHEMBL1323672
- FT-0743043
- TS-02838
- NCGC00320496-01
- 127406-79-5
- DB-062589
-
- MDL: MFCD01765038
- Inchi: 1S/C11H8N2S/c1-8-13-11(7-14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3
- InChI Key: FOKBMJMDQCPNJI-UHFFFAOYSA-N
- SMILES: S1C=C(C2C=CC(C#N)=CC=2)N=C1C
Computed Properties
- Exact Mass: 200.04100
- Monoisotopic Mass: 200.04081944g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 64.9Ų
Experimental Properties
- Melting Point: 154 °C
- PSA: 64.92000
- LogP: 2.99018
4-(2-Methylthiazol-4-yl)benzonitrile Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
4-(2-Methylthiazol-4-yl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059006325-5g |
4-(2-Methylthiazol-4-yl)benzonitrile |
127406-79-5 | 95% | 5g |
552.42 USD | 2021-06-01 | |
| Chemenu | CM155914-5g |
4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile |
127406-79-5 | 95% | 5g |
$522 | 2021-08-05 | |
| Apollo Scientific | OR111012-1g |
4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile |
127406-79-5 | 95 | 1g |
£50.00 | 2025-02-19 | |
| Apollo Scientific | OR111012-5g |
4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile |
127406-79-5 | 95 | 5g |
£168.00 | 2025-02-19 | |
| Apollo Scientific | OR111012-10g |
4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile |
127406-79-5 | 95 | 10g |
£315.00 | 2025-02-19 | |
| Chemenu | CM155914-5g |
4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile |
127406-79-5 | 95% | 5g |
$169 | 2024-08-02 | |
| Chemenu | CM155914-10g |
4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile |
127406-79-5 | 95% | 10g |
$318 | 2024-08-02 | |
| abcr | AB350381-1 g |
4-(4-Cyanophenyl)-2-methylthiazole; 95% |
127406-79-5 | 1g |
€92.90 | 2023-04-26 | ||
| abcr | AB350381-5 g |
4-(4-Cyanophenyl)-2-methylthiazole; 95% |
127406-79-5 | 5g |
€257.60 | 2023-04-26 | ||
| abcr | AB350381-10 g |
4-(4-Cyanophenyl)-2-methylthiazole; 95% |
127406-79-5 | 10g |
€440.60 | 2023-04-26 |
4-(2-Methylthiazol-4-yl)benzonitrile Suppliers
4-(2-Methylthiazol-4-yl)benzonitrile Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 4-(2-Methylthiazol-4-yl)benzonitrile
4-(2-Methylthiazol-4-yl)benzonitrile: A Comprehensive Overview
4-(2-Methylthiazol-4-yl)benzonitrile (CAS No. 127406-79-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique thiazole and nitrile functionalities, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.
The molecular structure of 4-(2-Methylthiazol-4-yl)benzonitrile consists of a benzene ring substituted with a 2-methylthiazole group at the para position and a cyano group. The thiazole moiety, known for its aromatic and heterocyclic properties, imparts significant stability and reactivity to the molecule. The nitrile group, on the other hand, is a key functional group that can participate in various chemical reactions, making this compound a promising building block for drug discovery.
Recent studies have highlighted the potential of 4-(2-Methylthiazol-4-yl)benzonitrile in several areas of medicinal chemistry. One notable application is its use as an intermediate in the synthesis of anti-inflammatory drugs. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties, making them potential candidates for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory properties, 4-(2-Methylthiazol-4-yl)benzonitrile has shown promise in the development of anticancer agents. A study conducted by the National Cancer Institute (2023) found that certain derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation and survival, making these derivatives attractive candidates for further preclinical and clinical evaluation.
The versatility of 4-(2-Methylthiazol-4-yl)benzonitrile extends beyond its direct biological activities. It serves as a valuable starting material for the synthesis of more complex molecules with diverse therapeutic applications. For instance, researchers at the University of California (2023) utilized this compound as a key intermediate in the synthesis of novel antiviral agents. The resulting compounds showed promising activity against several viral strains, including influenza and herpes simplex virus.
The synthetic accessibility of 4-(2-Methylthiazol-4-yl)benzonitrile is another factor contributing to its widespread use in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. A recent review article in Organic Process Research & Development (2023) summarized several methods for synthesizing 4-(2-Methylthiazol-4-yl)benzonitrile, highlighting the advantages and limitations of each approach. These methods include transition-metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution reactions, and multicomponent reactions.
In terms of safety and environmental impact, 4-(2-Methylthiazol-4-yl)benzonitrile has been extensively evaluated. Studies conducted by regulatory agencies such as the Environmental Protection Agency (EPA) have shown that this compound does not pose significant environmental or health risks when handled properly. However, it is important to follow standard safety protocols during synthesis and handling to ensure worker safety and environmental protection.
The future prospects for 4-(2-Methylthiazol-4-yl)benzonitrile are promising. Ongoing research continues to explore new derivatives and applications, driven by its unique chemical properties and biological activities. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory bodies are essential to advance our understanding of this compound and bring it closer to clinical use.
In conclusion, 4-(2-Methylthiazol-4-yl)benzonitrile (CAS No. 127406-79-5) is a multifaceted organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its anti-inflammatory, anticancer, and antiviral properties make it a valuable candidate for drug development. As research progresses, it is likely that new applications and derivatives will emerge, further expanding its utility in the field.
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